

Spectroscopic Profile of 3-Methyl-2-benzoxazolinone: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-benzoxazolinone

Cat. No.: B1265911

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-2-benzoxazolinone** ($C_8H_7NO_2$; Molar Mass: 149.15 g/mol), a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

3-Methyl-2-benzoxazolinone belongs to the benzoxazolinone class of compounds, which are recognized for their diverse biological activities. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in drug design, synthesis of novel derivatives, and quality control. This guide serves as a central repository for the key spectroscopic information of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-2-benzoxazolinone**. While experimental data from a single, comprehensive source is not readily available in the public domain, the presented data is a consolidated representation based on available spectral information for closely related analogs and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **3-Methyl-2-benzoxazolinone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.00	m	4H	Ar-H
3.45	s	3H	N-CH ₃

Solvent: CDCl₃. The chemical shifts for the aromatic protons are approximate and would require a high-resolution spectrum for precise assignment of individual protons.

Table 2: ^{13}C NMR Spectral Data of **3-Methyl-2-benzoxazolinone**

Chemical Shift (δ) ppm	Assignment
~155.0	C=O (Carbonyl)
~143.0	Ar-C (C-O)
~131.0	Ar-C (C-N)
~124.0	Ar-CH
~122.0	Ar-CH
~110.0	Ar-CH
~109.0	Ar-CH
~28.0	N-CH ₃

Solvent: CDCl₃. The assignments for the aromatic carbons are approximate.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of **3-Methyl-2-benzoxazolinone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H Stretch
~2940	Medium	Aliphatic C-H Stretch (CH ₃)
~1760	Strong	C=O Stretch (Lactam)
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1250	Strong	C-N Stretch
~1100	Strong	C-O Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-Methyl-2-benzoxazolinone**

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
121	~40	[M - CO] ⁺
93	~30	[M - CO - CO] ⁺ or [M - C ₂ H ₂ O] ⁺
77	~20	[C ₆ H ₅] ⁺

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Methyl-2-benzoxazolinone** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
- ^{13}C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Acquisition time: 1.5 s
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

FT-IR Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 32
- Background Correction: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

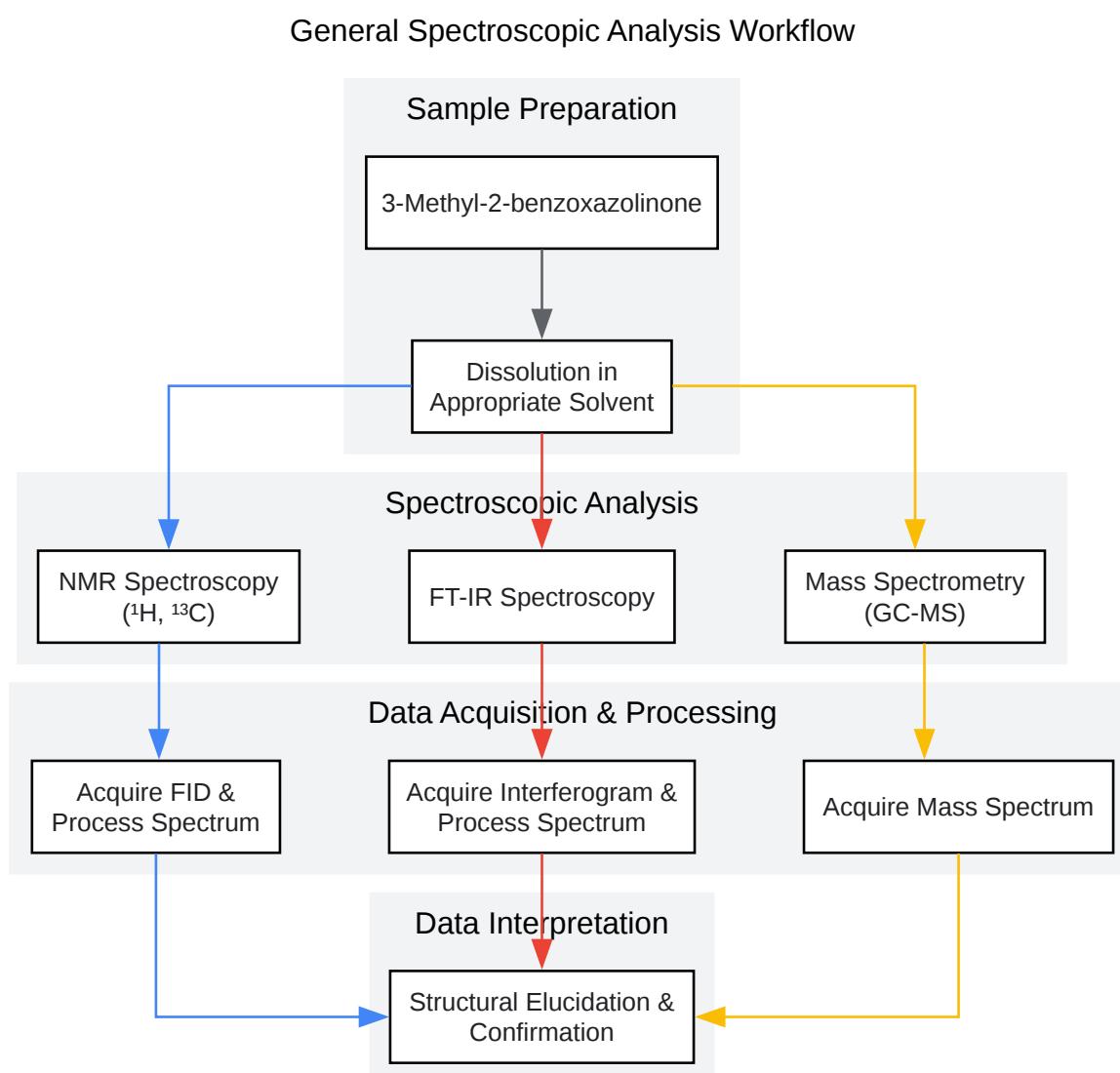
Mass Spectrometry

- Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system for separation and purification prior to ionization.
- Instrumentation: Use a GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
 - Injector temperature: 250°C.
 - Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.

- Mass range: m/z 40-400.
- Ion source temperature: 230°C.
- Quadrupole temperature: 150°C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

General Spectroscopic Analysis Workflow

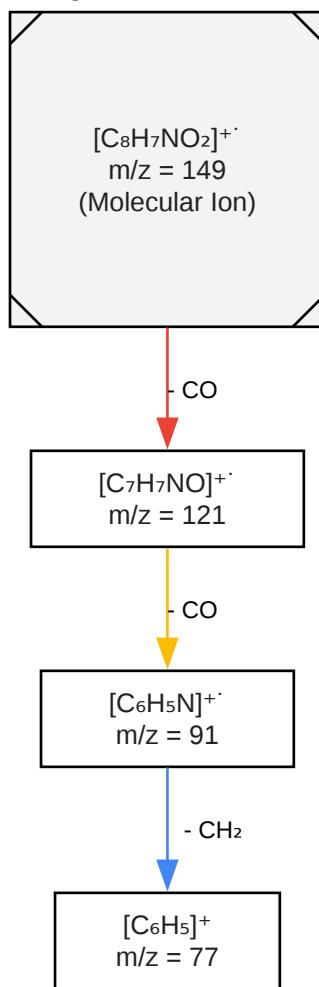


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Caption: Workflow for the spectroscopic analysis of **3-Methyl-2-benzoxazolinone**.

Predicted Mass Spectral Fragmentation of 3-Methyl-2-benzoxazolinone

Predicted Mass Spectral Fragmentation of 3-Methyl-2-benzoxazolinone

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Caption: Predicted fragmentation pathway for **3-Methyl-2-benzoxazolinone** in EI-MS.

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